

Synthesis of 2-Bromo-4-iodophenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4-iodophenol**

Cat. No.: **B155161**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-Bromo-4-iodophenol**, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines a primary synthetic pathway, details the experimental protocol, and presents relevant physicochemical and spectroscopic data to support research and development activities.

Core Data Presentation

Quantitative data for **2-Bromo-4-iodophenol** is summarized in the table below for easy reference and comparison.

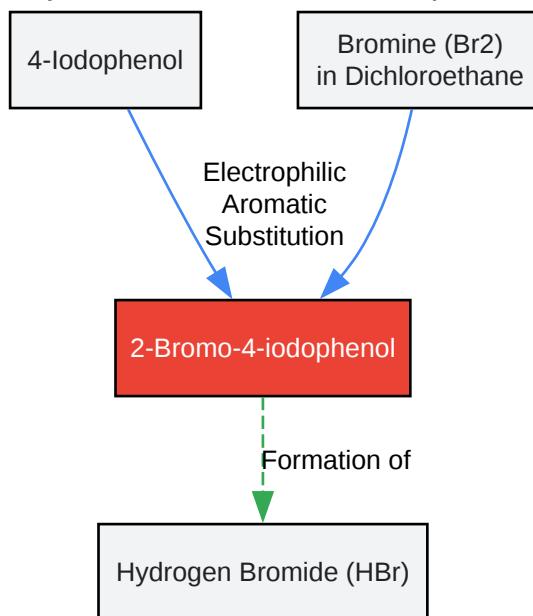
Property	Value
Molecular Formula	C ₆ H ₄ BrIO
Molecular Weight	298.90 g/mol [1]
CAS Number	133430-98-5 [1]
Appearance	Expected to be a solid
Melting Point	48-51 °C
Boiling Point	280.0±30.0 °C (Predicted)
Density	2.369±0.06 g/cm ³ (Predicted)
pKa	7.82±0.18 (Predicted)
Purity	Typically available at ≥97%

Synthetic Pathway and Experimental Protocol

The principal synthetic route for **2-Bromo-4-iodophenol** involves the regioselective bromination of 4-iodophenol. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by an iodine atom, the bromination occurs selectively at one of the ortho positions.

Signaling Pathway Diagram

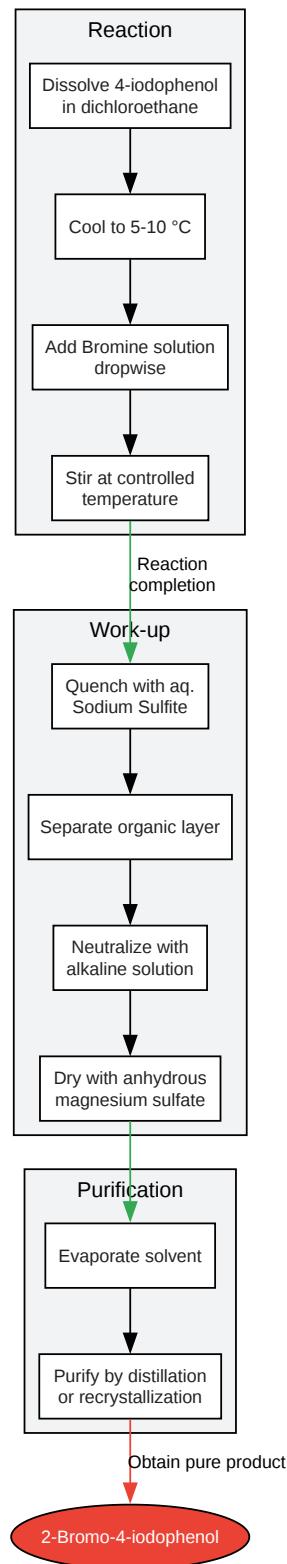
Synthesis of 2-Bromo-4-iodophenol

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Caption: Reaction pathway for the synthesis of **2-Bromo-4-iodophenol**.

Experimental Workflow Diagram

Experimental Workflow for 2-Bromo-4-iodophenol Synthesis

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Caption: Step-by-step workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the ortho-bromination of a para-substituted phenol.[2]

Materials:

- 4-Iodophenol
- Bromine
- Dichloroethane
- Sodium sulfite
- Sodium hydroxide
- Sodium bicarbonate
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Procedure:

- Reaction Setup: In a 2L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 1.0 mole of 4-iodophenol in 500 mL of dichloroethane.
- Bromination: Cool the solution to 5-10 °C using an ice bath. Prepare a solution of 1.05 moles of bromine in 150 mL of dichloroethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred 4-iodophenol solution over a period of 1-2 hours, maintaining the reaction temperature between 5-10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, quench the excess bromine by adding a solution of sodium sulfite (0.15 moles) in 200 mL of water. Stir the mixture for 30 minutes, then transfer it to a separatory funnel and separate the organic layer.
- Neutralization and Drying: Wash the organic layer with a mixed alkaline solution (e.g., 10% NaOH / 20% NaHCO₃) to neutralize any remaining acidic byproducts. Subsequently, wash with brine and dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the dichloroethane under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure **2-Bromo-4-iodophenol**.

Expected Yield: Based on analogous reactions, a molar yield of approximately 90-95% can be expected.[\[2\]](#)

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of the final product. While a comprehensive set of spectra is not available in a single public source, typical spectroscopic data would include:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.
- ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (hydroxyl, bromo, and iodo groups).
- FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, as well as C-H and C-C stretching and bending vibrations of the aromatic ring. The C-Br and C-I stretching vibrations will appear in the fingerprint region.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine, confirming the elemental composition of the molecule.

Researchers should perform a full spectroscopic characterization of the synthesized product to confirm its identity and purity.

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References

- 1. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem
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- 2. Page loading... [guidechem.com]
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